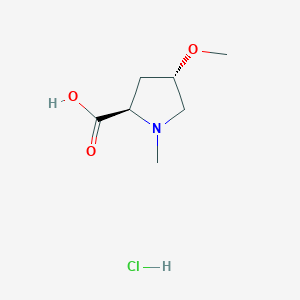

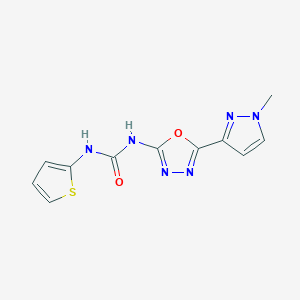

![molecular formula C13H17NO4S B2748644 ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate CAS No. 1198061-77-6](/img/structure/B2748644.png)

ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . In the case of “ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate”, the specific molecular structure is not provided in the sources retrieved.科学的研究の応用

Proton Conducting Membranes

Proton Conducting Membranes for Fuel Cells : The study by Saarinen et al. (2007) explores the swelling properties of different proton conducting ionomers, including fluorinated and hydrocarbon types, in various solvent mixtures. This research is crucial for the development of efficient membranes for direct methanol fuel cells (DMFCs), indicating the potential application of sulfonate-containing compounds in energy technology. The sulfonate groups, similar to those in the query compound, play a vital role in water/alcohol selectivity and mechanical properties of the membranes, making them interesting materials for DMFC applications (Saarinen et al., 2007).

Fluorescence Sensors

Fluorescence Sensors for Metal Ions : Zhou et al. (2012) designed and synthesized a series of water-soluble sulfonato-Salen-type ligands for the selective detection of Cu2+ in water and living cells. These compounds demonstrate how modifications in sulfonate-containing frameworks can lead to highly selective and sensitive fluorescence sensors, showcasing a direct application in environmental monitoring and biomedical imaging (Zhou et al., 2012).

Drug Metabolism

Biocatalysis in Drug Metabolism : In the context of pharmacology, Zmijewski et al. (2006) demonstrated the use of biocatalysis for preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This research illustrates the application of sulfonamide compounds in understanding and optimizing drug metabolism, potentially guiding the development of new therapeutic agents (Zmijewski et al., 2006).

Conductive Polymers

Conductive Polymer Films : Li et al. (2015) investigated the effects of polyethylenimine treatment on the conductivity and optical properties of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) films, highlighting their relevance in improving the performance of organic solar cells. This study underscores the potential of sulfonate-related chemistry in the development of advanced materials for renewable energy applications (Li et al., 2015).

Polymer Science

Polymer Functionalization : Haamann et al. (2010) explored the functionalization of linear and star-shaped polyglycidols with vinyl sulfonate groups, demonstrating their high reactivity towards amines, alcohols, and amino acids. This research highlights the versatility of sulfonate groups in polymer chemistry for creating materials with tailored properties for various applications (Haamann et al., 2010).

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of “ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate” is currently unknown due to the lack of specific research on this compound. Esters, which this compound is a type of, generally undergo nucleophilic acyl substitution reactions .

Biochemical Pathways

Esters are known to be involved in a variety of biological processes, including the formation of fats and vegetable oils .

Result of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s worth noting that esters are often responsible for the characteristic fragrances of fruits and flowers, suggesting that they may be influenced by environmental factors .

特性

IUPAC Name |

ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-2-18-13(15)8-10-14-19(16,17)11-9-12-6-4-3-5-7-12/h3-7,9,11,14H,2,8,10H2,1H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEGZTQGSCDYIG-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-phenylethenesulfonamido)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

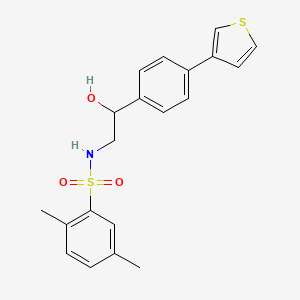

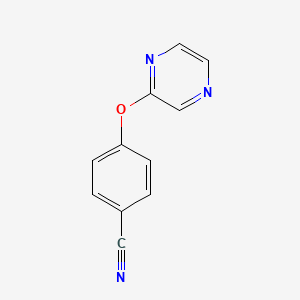

![(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2748566.png)

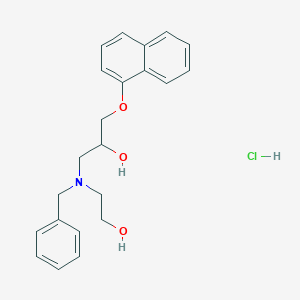

![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)

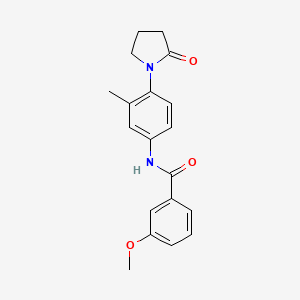

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)

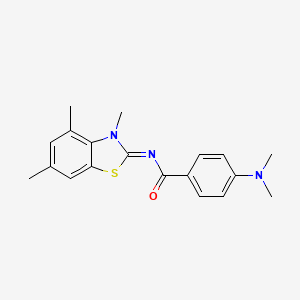

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)

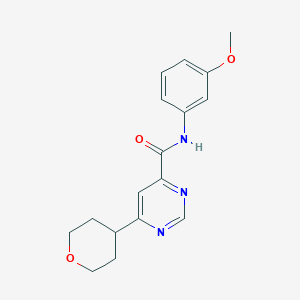

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)